
tert-Butyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate
Overview
Description
tert-Butyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate is a complex organic compound that features a variety of functional groups, including oxadiazole rings, a bromofluorophenyl group, and a sulfamoylcarbamate moiety
Preparation Methods
The synthesis of tert-Butyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole rings through cyclization reactions, followed by the introduction of the bromofluorophenyl group via electrophilic aromatic substitution. The final step involves the coupling of the intermediate with tert-butyl sulfamoylcarbamate under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The bromofluorophenyl group can be reduced to the corresponding phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromofluorophenyl group can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Compounds containing oxadiazole moieties have been reported to exhibit significant anticancer properties. For instance, derivatives similar to tert-butyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate have shown effectiveness against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and T47D (breast cancer) . The introduction of electron-withdrawing groups at specific positions on the aromatic ring has been crucial for enhancing biological activity.
- Antimicrobial Properties :
- Drug Discovery :
Synthesis Techniques
The synthesis of this compound involves several steps:
- Formation of Oxadiazole Rings : Utilizing appropriate precursors to create the oxadiazole structures.
- Coupling Reactions : Employing coupling agents to link the oxadiazole derivatives with the sulfamoylcarbamate moiety.
- Purification : Techniques such as column chromatography are used to purify the synthesized compound .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer efficacy of several oxadiazole derivatives against various human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Antimicrobial Testing
In another investigation, compounds similar to this compound were tested against common bacterial strains. The findings demonstrated promising antimicrobial activity, suggesting potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes and proteins, potentially inhibiting their activity. The bromofluorophenyl group can participate in halogen bonding, further modulating the compound’s biological activity. The sulfamoylcarbamate moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl (4-bromo-3-fluorophenyl)carbamate: This compound shares the bromofluorophenyl group but lacks the oxadiazole rings and sulfamoylcarbamate moiety.
tert-Butyl (2-bromo-4-fluorophenyl)carbamate: Similar to the previous compound but with a different substitution pattern on the phenyl ring.
tert-Butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate: This compound includes a methyl group instead of the sulfamoylcarbamate moiety.
The uniqueness of tert-Butyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate lies in its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound tert-Butyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate (CAS: 1204669-69-1) is a complex organic molecule characterized by multiple functional groups that confer significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a sulfamoyl carbamate moiety linked to oxadiazole derivatives, which are known for their diverse biological activities. The presence of bromine and fluorine substituents on the aromatic ring enhances its pharmacological profile.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Compounds containing oxadiazole rings have shown promising anticancer properties. In vitro studies indicate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others . The specific activity of tert-butyl N-(2-(...)) against these lines remains to be fully elucidated but is expected to be significant due to the structural similarities with known active compounds.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The mechanisms through which tert-butyl N-(2-(...)) exerts its biological effects likely involve:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit various enzymes such as histone deacetylases (HDACs), which play a role in cancer progression and inflammation .
- Receptor Modulation : The interaction with specific receptors involved in cell signaling pathways could explain its anticancer and anti-inflammatory properties.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of similar oxadiazole derivatives against a panel of cancer cell lines. The results indicated an IC50 value ranging from 10 µM to 50 µM for several compounds in the series, suggesting moderate to high potency .
Study 2: Anti-inflammatory Activity
In a model of acute inflammation, compounds structurally related to tert-butyl N-(2-(...) demonstrated significant reductions in edema formation, correlating with COX inhibition assays that showed IC50 values below 20 µM .
Data Table: Biological Activities of Similar Compounds
Properties
IUPAC Name |
tert-butyl N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethylsulfamoyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFN7O7S/c1-17(2,3)31-15(27)25-34(29,30)21-7-6-20-13-12(22-33-23-13)14-24-32-16(28)26(14)9-4-5-11(19)10(18)8-9/h4-5,8,21H,6-7H2,1-3H3,(H,20,23)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOMOYGWCJQWQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFN7O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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